(z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate
Overview
Description
(z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C12H12O4 It is a derivative of butenoic acid and features a phenyl group, a hydroxy group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate typically involves the esterification of 2-hydroxy-4-oxo-4-phenylbut-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-4-oxo-4-phenylbut-2-enoate.
Reduction: Formation of 2-hydroxy-4-hydroxy-4-phenylbut-2-enoate.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
(z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
(z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate: A methyl ester analog with similar chemical properties and applications.
Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate: A structurally similar compound with a saturated butanoate backbone.
Uniqueness
(z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of both a hydroxy and an oxo group on the but-2-enoate backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3/b10-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRXWPGFWYCQK-NTMALXAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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